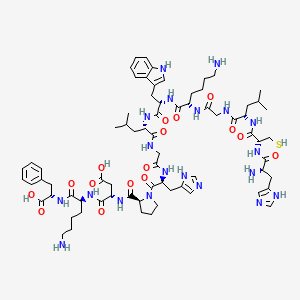
H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLP (139-151) 是髓鞘蛋白脂蛋白的合成片段,髓鞘蛋白脂蛋白是中枢神经系统髓鞘的主要成分。该肽段由髓鞘蛋白脂蛋白的 139 到 151 个氨基酸残基组成。 它以诱导实验性自身免疫性脑脊髓炎(一种多发性硬化症的动物模型)而闻名 .
准备方法
合成路线及反应条件
PLP (139-151) 通过固相肽合成法合成,该方法是肽类合成的常用方法。合成过程包括将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺和羟基苯并三唑,以促进肽键的形成。 最终产物从树脂上裂解并脱保护,得到所需的肽 .
工业生产方法
在工业环境中,PLP (139-151) 的生产遵循类似的原理,但规模更大。通常使用自动化肽合成仪来简化流程,确保高纯度和高产率。 该肽通过高效液相色谱法纯化,并通过质谱法对其进行表征,以确认其身份和纯度 .
化学反应分析
反应类型
PLP (139-151) 在其合成过程中主要经历肽键形成和裂解反应。在标准条件下,它通常不参与氧化、还原或取代反应。
常用试剂和条件
偶联试剂: N,N'-二异丙基碳二亚胺,羟基苯并三唑
裂解试剂: 三氟乙酸用于脱保护和从树脂上裂解
纯化: 高效液相色谱法
主要产物
科学研究应用
PLP (139-151) 在科学研究中具有多种重要应用:
作用机制
PLP (139-151) 通过模拟髓鞘蛋白脂蛋白的特定表位发挥作用。当被引入动物模型时,它会触发针对髓鞘的自身免疫反应,导致脱髓鞘和多发性硬化症特有的神经系统症状。 这一过程涉及识别肽的 T 细胞的激活,导致炎症和中枢神经系统的损伤 .
相似化合物的比较
类似化合物
独特之处
PLP (139-151) 的独特之处在于它对髓鞘蛋白脂蛋白的特定靶向作用,使其成为研究该蛋白在多发性硬化症中的作用的宝贵工具。 它能够在动物模型中诱导强大的自身免疫反应,使其特别适用于研究脱髓鞘机制和潜在的治疗干预措施 .
生物活性
H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH is a synthetic peptide known for its diverse biological activities. This compound, characterized by a sequence of amino acids, exhibits potential therapeutic applications due to its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this peptide, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The peptide is composed of 13 amino acids and has a molecular weight of approximately 1,525.74 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Amino Acids : The sequence contains hydrophilic and hydrophobic residues, influencing its solubility and interaction with biological membranes.
- Disulfide Bonds : The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide's structure and enhance its biological function.
Antioxidant Activity
Research indicates that peptides similar to this compound exhibit significant antioxidant properties. These peptides can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that peptides derived from marine sources showed high antioxidant activity, suggesting that similar sequences could be effective in mitigating oxidative damage in biological systems .
Antimicrobial Properties
Peptides with sequences containing lysine and tryptophan have been associated with antimicrobial activity. This compound may inhibit the growth of various bacteria and fungi through membrane disruption or interference with metabolic processes. A comparative analysis of marine peptides revealed that certain sequences effectively inhibited bacterial growth, indicating potential applications in developing antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of this peptide has been explored in various studies. Peptides that include histidine and tryptophan are known to influence neurotransmitter release and neuronal survival. Research has shown that similar compounds can promote neurite outgrowth in neuronal cells, suggesting that this compound may have therapeutic implications for neurodegenerative diseases .
Data Table: Biological Activities of this compound
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Disrupts bacterial membranes | |
| Neuroprotective | Promotes neurite outgrowth | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
In a controlled study, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, highlighting its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the peptide against Staphylococcus aureus and Escherichia coli. The peptide demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its utility in developing new antimicrobial therapies.
属性
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBYVGRYDXYLHZ-UVIWMAFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














